molecular formula C13H7Cl4NO B11181304 3-chloro-N-(2,4,5-trichlorophenyl)benzamide CAS No. 346696-93-3

3-chloro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B11181304
CAS No.: 346696-93-3
M. Wt: 335.0 g/mol
InChI Key: HBRYCKWBXZNPNM-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with the molecular formula C13H7Cl4NO It is a chlorinated derivative of benzamide, characterized by the presence of multiple chlorine atoms attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,4,5-trichloroaniline. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+2,4,5-trichloroanilineThis compound+HCl\text{3-chlorobenzoyl chloride} + \text{2,4,5-trichloroaniline} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzoyl chloride+2,4,5-trichloroaniline→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by other nucleophiles, such as hydroxyl or amino groups.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxyl groups can yield hydroxy derivatives, while reduction can produce amines.

Scientific Research Applications

3-chloro-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4,5-trichlorophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2,4,5-trichlorophenyl)benzamide is unique due to the specific arrangement of chlorine atoms on the benzene rings, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other chlorinated benzamides, making it valuable for specific applications in research and industry.

Properties

CAS No.

346696-93-3

Molecular Formula

C13H7Cl4NO

Molecular Weight

335.0 g/mol

IUPAC Name

3-chloro-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C13H7Cl4NO/c14-8-3-1-2-7(4-8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19)

InChI Key

HBRYCKWBXZNPNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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